

Spectroscopic Properties of N6-Substituted ATP Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

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This technical guide provides an in-depth overview of the spectroscopic properties of N6-substituted ATP analogs, with a focus on N6-methyl-ATP as a representative compound due to the limited availability of public data on **N6-Carboxymethyl-ATP**. These analogs are crucial tools in biochemical and pharmacological research, particularly in the study of enzyme kinetics, protein-ligand interactions, and signal transduction pathways. This document outlines key spectroscopic data, detailed experimental protocols for their acquisition, and a visualization of a relevant signaling pathway.

Introduction to N6-Substituted ATP Analogs

Adenosine triphosphate (ATP) is the primary energy currency of the cell and a key substrate for a vast array of enzymes, including kinases and ATPases. Chemical modification of the N6 position of the adenine ring of ATP yields analogs with altered binding affinities and reactivities. These N6-substituted ATPs, such as N6-methyl-ATP, are invaluable for probing the ATP-binding pockets of proteins and for developing specific enzyme inhibitors. Their unique spectroscopic signatures allow for detailed investigation of their interactions with biological macromolecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for N6-methyl-ATP, a well-characterized N6-substituted ATP analog.

Table 1: UV-Vis Absorbance Properties of N6-Methyl-ATP

Parameter	Value	Conditions
λ_{max}	265 nm[1][2]	Tris-HCl buffer, pH 7.5
Molar Extinction Coefficient (ϵ)	18,500 L·mol ⁻¹ ·cm ⁻¹ [2]	Tris-HCl buffer, pH 7.5

Table 2: Fluorescence Properties of Mant-N6-Methyl-ATP*

Parameter	Value	Conditions
Excitation Wavelength (λ_{ex})	355 nm[3]	Tris-HCl buffer, pH 7.5
Emission Wavelength (λ_{em})	448 nm[3]	Tris-HCl buffer, pH 7.5

*Data is for the fluorescent derivative 2'/3'-O-(N-Methyl-anthraniloyl)-N6-methyl-adenosine-5'-triphosphate, as N6-methyl-ATP itself is not intrinsically fluorescent.

Table 3: NMR Chemical Shifts for Adenosine Phosphates

Nucleus	ATP (ppm)	ADP (ppm)	AMP (ppm)	Conditions
α - ³¹ P	-11.0	-10.6	3.7	pH 7, presence of Mg ²⁺
β - ³¹ P	-21.5	-6.8	-	pH 7, presence of Mg ²⁺
γ - ³¹ P	-6.0	-	-	pH 7, presence of Mg ²⁺

Note: Specific chemical shifts for the N6-methyl group in N6-methyl-ATP require dedicated NMR studies, but the phosphorus backbone shifts are largely comparable to ATP.

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the concentration and purity of an N6-substituted ATP analog solution.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the N6-substituted ATP analog in a suitable buffer (e.g., Tris-HCl, pH 7.5). The concentration should be such that the absorbance at the λ_{max} falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Use the same buffer as the solvent for the sample to zero the absorbance of the instrument.
- **Measurement:** Record the absorbance spectrum from 220 nm to 320 nm.
- **Analysis:** Determine the absorbance maximum (λ_{max}). Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the concentration, where A is the absorbance at λ_{max} , ϵ is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The purity can be estimated from the ratio of absorbances at 260 nm and 280 nm.

Fluorescence Spectroscopy

Objective: To study the binding of a fluorescently labeled N6-substituted ATP analog to a protein.

Methodology:

- **Sample Preparation:** Prepare solutions of the fluorescent ATP analog (e.g., Mant-N6-Methyl-ATP) and the protein of interest in a suitable buffer.
- **Instrumentation:** Use a spectrofluorometer.
- **Titration:** In a cuvette, place a solution of the fluorescent ATP analog. Record the initial fluorescence emission spectrum. Sequentially add aliquots of the protein solution and record the emission spectrum after each addition.
- **Measurement:** Excite the sample at the λ_{ex} of the fluorophore and record the emission spectrum over a defined range.

- Analysis: Monitor the changes in fluorescence intensity and/or emission wavelength maximum upon protein binding. These changes can be used to determine binding affinity (K_d).

NMR Spectroscopy

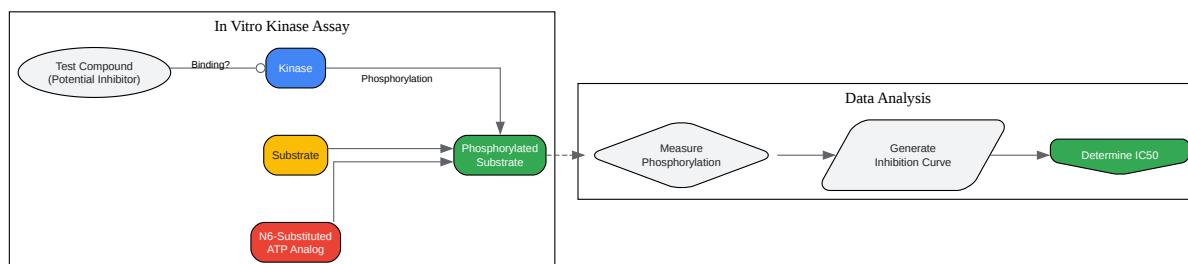
Objective: To elucidate the structure and study the conformational changes of an N6-substituted ATP analog upon binding to a target protein.

Methodology:

- Sample Preparation: Dissolve the lyophilized N6-substituted ATP analog in a deuterated solvent (e.g., D₂O) with a suitable buffer to maintain a constant pH.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
- Analysis: Assign the chemical shifts of the protons, carbons, and phosphorus atoms. For interaction studies, acquire spectra of the analog in the presence of the target protein and observe changes in chemical shifts and line broadening to identify binding interfaces and conformational changes.

Visualization of a Signaling Pathway

N6-substituted ATP analogs are frequently used to study the function of kinases, which are key components of cellular signaling pathways. For example, some N6-modified ATPs can act as inhibitors of specific kinases. The following diagram illustrates a simplified workflow for identifying kinase inhibitors using an N6-substituted ATP analog.



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Caption: Workflow for kinase inhibitor screening using an N6-substituted ATP analog.

This guide provides a foundational understanding of the spectroscopic properties of N6-substituted ATP analogs and their application in biochemical research. The provided data and protocols serve as a starting point for more detailed investigations into the specific interactions of these valuable molecular probes.

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